molecular formula C16H13N3O2 B602216 N-Carbamoyl Carbamazepine CAS No. 1219170-51-0

N-Carbamoyl Carbamazepine

Cat. No.: B602216
CAS No.: 1219170-51-0
M. Wt: 279.3
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Description

N-Carbamoyl Carbamazepine, also known as 5-carbamoyl-5H-dibenz[b,f]azepine, is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in the treatment of epilepsy and neuropathic pain. It is also employed as an adjunctive treatment in schizophrenia and bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoyl Carbamazepine can be synthesized through various methods. One common approach involves the reaction of iminostilbene with urea in a protonating medium . Another method includes the phosgenation of 5H-dibenz[b,f]azepine followed by amidation with ammonia in alcohol or ammonium hydroxide in toluene . These methods are designed to introduce the N-carbamoyl group efficiently.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorocarbonylation and subsequent ammonolysis of iminostilbene . These methods are preferred due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl Carbamazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbamoyl Carbamazepine has a wide range of applications in scientific research:

Mechanism of Action

N-Carbamoyl Carbamazepine exerts its effects primarily through the inhibition of voltage-gated sodium channels. By binding to these channels in their inactive conformation, it prevents repetitive and sustained firing of action potentials. This mechanism is crucial for its anticonvulsant and mood-stabilizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl Carbamazepine is unique due to its specific binding affinity for voltage-gated sodium channels and its broad spectrum of activity in treating various neurological disorders. Unlike its analogues, it has a well-established safety profile and is widely used in clinical practice .

Properties

IUPAC Name

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYQIRGCBFIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747287
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219170-51-0
Record name (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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